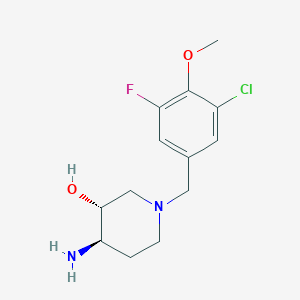

(3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action and exhibits promising results in preclinical studies.

Applications De Recherche Scientifique

Asymmetric Syntheses

Asymmetric syntheses of 3,4-syn- and 3,4-anti-3-substituted-4-aminopiperidin-2-ones have been developed, demonstrating the application of (3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol in the synthesis of complex molecular structures. This methodology was employed in the asymmetric synthesis of the gastroprokinetic agent cisapride, showcasing the chemical's utility in creating pharmacologically active compounds with significant yields and diastereoselectivity (S. Davies et al., 2012).

Nucleophilic Ring-Opening Reactions

The compound has been used in studying the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with a series of aliphatic and aromatic amines. This research highlighted the regioselective formation of 3-amino-piperidin-4-ols and trans-4-amino-piperidin-3-ols, offering insights into the synthesis of high-potency ligands for neurotransmitter transporters (M. Scheunemann et al., 2011).

Radiosynthesis for Imaging

A new radioiodinated ligand for serotonin-5HT2-receptors was synthesized for potential use in γ-emission tomography, highlighting the application of the chemical in developing diagnostic tools for neurological disorders. This compound showed high affinity and selectivity for 5HT2-receptors in vitro, with promising results for in vivo imaging of serotonin receptors (J. Mertens et al., 1994).

Synthesis of Protected Glycosyl Donors

The chemical's application extends to the synthesis of protected glycosyl donors in carbohydrate chemistry. A specific study demonstrated the use of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor for protection of hydroxyl groups, showcasing the compound's utility in the selective synthesis of complex sugar molecules (S. Spjut et al., 2010).

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. One study synthesized a derivative that exhibited favorable antimicrobial activities against both bacterial and fungal strains. This research provides a foundation for the development of new antimicrobial agents based on the structural framework of (3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol (Rawda M. Okasha et al., 2022).

Propriétés

IUPAC Name |

(3R,4R)-4-amino-1-[(3-chloro-5-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2O2/c1-19-13-9(14)4-8(5-10(13)15)6-17-3-2-11(16)12(18)7-17/h4-5,11-12,18H,2-3,6-7,16H2,1H3/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXHMWFKKMDFTG-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)CN2CCC(C(C2)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1Cl)CN2CC[C@H]([C@@H](C2)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)

![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)

![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)